molecular formula C12H13N3O2 B13328075 2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid

2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B13328075
M. Wt: 231.25 g/mol
InChI Key: GKNOKOGJOYPHOS-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound with a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is known for its structural resemblance to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentylamine and 2-chloropyridine-3-carboxylic acid as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and subsequent purification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization process efficiently. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused imidazo-pyridine compound with similar biological activity.

    Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.

    Imidazo[1,2-a]pyridine: Utilized in the synthesis of various pharmaceuticals.

Uniqueness

2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-cyclopentyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c16-12(17)10-9-8(5-6-13-10)14-11(15-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)(H,16,17)

InChI Key

GKNOKOGJOYPHOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=CN=C3C(=O)O

Origin of Product

United States

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